6-Chloroflavone

CNS pharmacology GABAA receptor benzodiazepine site

6-Chloroflavone is a high-affinity ligand for the GABAA benzodiazepine binding site that acts as a neutralizing modulator, ideal for isolating binding effects from allosteric modulation in electrophysiology studies. • Neutralizing modulator profile: does not potentiate or inhibit GABA-evoked currents (Ren et al., 2011). • Defined moderate-activity baseline for anticancer SAR (Cárdenas et al., 2006). • Key intermediate data point in 6-haloflavone QSER series. • ≥98% purity; available in mg to g quantities for immediate dispatch.

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
CAS No. 10420-73-2
Cat. No. B190342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroflavone
CAS10420-73-2
Synonyms6-Chloro-2-phenyl-4H-chromen-4-one;  6-Chloro-2-phenyl-4H-1-benzopyran-4-one
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyIFNDLWHUYFSXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroflavone Overview & Procurement


6‑Chloroflavone (6‑chloro‑2‑phenyl‑4H‑chromen‑4‑one; CAS 10420‑73‑2) is a synthetic flavonoid derivative belonging to the flavone class of polyphenolic compounds [1]. The molecule contains a 2‑phenylchromen‑4‑one core with a single chlorine atom substituted at the 6‑position of the benzopyran ring, a structural modification that fundamentally alters its pharmacological efficacy at the GABAA receptor benzodiazepine binding site compared to other 6‑halogenated analogs [2]. As a fully synthetic analog rather than a natural flavonoid, 6‑chloroflavone serves as a defined chemical probe for investigating structure‑efficacy relationships in CNS pharmacology and as a scaffold for anticancer SAR studies, with commercial availability from multiple suppliers at ≥98% purity and a well‑characterized melting point of 183–187 °C .

GABAA receptor probe: Neutral modulator at the benzodiazepine binding site (flumazenil-sensitive) – supports binding-only studies without allosteric modulation, as reported in direct electrophysiology comparisons.
Anticancer SAR scaffold: Moderate-tier antiproliferative baseline for structure-activity studies; enables evaluation of substitution effects relative to higher-potency flavones in cell-model panels.
Synthetic reference: Defined chemical probe with reported solvent-free catalytic route (TiTPA10), suitable for method validation and green chemistry workflow development.

Why 6-Chloroflavone Cannot Be Substituted


The 6‑position of the flavone scaffold is a critical determinant of GABAA receptor modulator efficacy, not merely binding affinity, rendering structurally similar analogs pharmacologically non‑equivalent [1]. Direct comparative studies of 6‑fluoroflavone, 6‑chloroflavone, and 6‑bromoflavone—compounds differing solely by the halogen atom at position 6—demonstrate that 6‑bromoflavone acts as a positive allosteric modulator (enhancing GABA‑evoked currents), whereas 6‑chloroflavone and 6‑fluoroflavone both function as neutralizing modulators (lacking significant potentiation or inhibition) [2]. Moreover, in anticancer screening, the potency ranking within the same experimental system shows a clear hierarchy: chrysin > 2′‑fluoro‑6‑chloroflavone ≈ 2′‑chlorochrysin > α‑naphthoflavone > β‑naphthoflavone ≈ 6‑chloroflavone ≈ 6‑bromoflavone ≈ 4′‑nitroflavone [3]. This evidence confirms that even single‑atom variations at position 6 produce divergent pharmacological profiles that preclude generic substitution without altering experimental outcomes.

Halogen shift 6‑Bromoflavone acts as a positive allosteric modulator, while 6‑chloroflavone is a neutral modulator. Substituting one for the other may fundamentally alter GABAA receptor functional readouts.
Potency tier In anticancer SAR, 6‑chloroflavone ranks in a moderate-activity tier, significantly lower than 2′‑fluoro‑6‑chloroflavone or chrysin. Using a higher-tier analog as a scaffold may overestimate baseline potency.
Single‑atom sensitivity Even 6‑fluoroflavone, though also a neutral modulator, differs in atomic width and volume; direct substitution without validation may shift binding affinity and downstream efficacy parameters.

6-Chloroflavone Comparative Evidence


GABAA Modulation: Neutralizing vs Positive Allostery

In a direct head‑to‑head whole‑cell patch‑clamp electrophysiology study comparing flavone analogs differing only at the 6‑position, 6‑chloroflavone functioned as a neutralizing modulator at GABAA receptors (no significant potentiation or inhibition of GABA‑evoked currents), whereas 6‑bromoflavone acted as a positive modulator that enhanced GABA‑evoked currents through the flumazenil‑sensitive high‑affinity benzodiazepine site [1]. The study further demonstrated that 6‑fluoroflavone also exhibited neutralizing modulator activity, establishing that the choice of 6‑halogen fundamentally determines the functional efficacy profile independent of binding affinity [2].

GABAA modulation type
Head-to-head
Neutral modulator (no significant potentiation or inhibition)
vs. 6‑bromoflavone: positive modulator
Defines functional profile for binding-only studies; reported divergence from 6‑Br analog supports procurement specificity.
Whole‑cell patch‑clamp; flumazenil‑sensitive site; Ref: Ren 2011.
CNS pharmacology GABAA receptor benzodiazepine site allosteric modulation structure‑efficacy relationship

Antiproliferative Activity Ranking: Moderate Tier

In a comprehensive in vitro screening across a panel of established human and murine tumor cell lines, 6‑chloroflavone (compound 14) demonstrated moderate antiproliferative activity that was statistically comparable to 6‑bromoflavone (compound 15) and 4′‑nitroflavone (compound 23), but significantly lower than 2′‑fluoro‑6‑chloroflavone (compound 30) and the natural flavonoid chrysin (compound 2) [1]. The study reported the following rank order of cytotoxic activities: chrysin > 2′‑fluoro‑6‑chloroflavone ≈ 2′‑chlorochrysin > α‑naphthoflavone > β‑naphthoflavone ≈ 6‑chloroflavone ≈ 6‑bromoflavone ≈ 4′‑nitroflavone [2].

Antiproliferative rank
Reported
Moderate tier: chrysin > 2′‑F‑6‑Cl‑flavone ≈ 2′‑Cl‑chrysin > α‑naphthoflavone > β‑naphthoflavone ≈ 6‑Cl‑flavone ≈ 6‑Br‑flavone ≈ 4′‑NO₂‑flavone
~4‑5 fold lower than top tier
Positions 6‑chloroflavone as a baseline scaffold for additive substitution SAR, not as a high‑potency lead.
Human/murine tumor cell panel; Ref: Cárdenas 2006.
oncology antiproliferative SAR cancer cell lines flavonoid

Tumor-Selective Antiproliferative Activity

In the same antiproliferative screening study, 6‑chloroflavone—along with the other tested natural and synthetic flavonoids—did not affect the proliferation of epithelial cells derived from normal mouse mammary gland or fibroblastic cells from mouse embryo, whereas antiproliferative activity was observed against tumor cell lines [1]. This differential cytotoxicity profile was consistent across multiple compounds in the study and suggests a degree of tumor‑cell selectivity for this flavone class [2].

Tumor vs normal cells
Reported
Antiproliferative activity observed in tumor lines; no effect on normal mammary epithelial cells or embryo fibroblasts
Differential response across panel
Supports selectivity endpoint review; tumor‑cell response context requires independent validation.
Same study (Cárdenas 2006); class‑level observation across tested flavonoids.
cancer selectivity cytotoxicity normal cells therapeutic window

6-Substituent SAR: Width and Volume Effects

Quantitative structure‑activity relationship (QSAR) analysis from the Ren et al. (2011) study indicates that the width of the first atom on the 6‑substituent correlates with higher binding affinity to the GABAA benzodiazepine site, whereas the overall volume of the 6‑substituent correlates with positive modulator activity [1]. Chlorine (van der Waals radius ~175 pm) possesses greater atomic width than fluorine (~147 pm) but smaller overall volume than bromine (~185 pm), placing 6‑chloroflavone in a specific physicochemical window between 6‑fluoroflavone and 6‑bromoflavone that predicts distinct binding and efficacy properties [2].

6‑Substituent QSAR
Class-level
Cl width ~175 pm (F ~147 pm; Br ~185 pm). Atomic width correlates with binding affinity; volume correlates with positive modulation.
Intermediate physicochemical window between F and Br
Enables structure‑efficacy dissection of width vs volume contributions at position 6.
QSAR derived from Ren 2011; class‑level inference based on halogen series.
SAR QSAR flavone GABAA drug design

Solvent-Free Catalytic Synthesis Route

Using mesoporous titania/tungstophosphoric acid (TiTPA10) as a heterogeneous catalyst under solvent‑free conditions at 110 °C for 1 hour, the cyclodehydration of 1‑(2‑hydroxy‑5‑chlorophenyl)‑3‑phenyl‑1,3‑propanedione yielded 6‑chloroflavone with 92% conversion and high selectivity [1]. Under alternative conditions using a low volume of toluene at 110 °C for 24 hours, conversion was 76% [2]. This synthetic route demonstrates that 6‑chloroflavone can be produced efficiently under green chemistry conditions suitable for both laboratory‑scale preparation and potential scale‑up.

Synthetic efficiency
Reported
92% conversion (solvent‑free, 110 °C, 1 h) vs 76% (toluene, 24 h)
TiTPA10 catalyst; cyclodehydration route
Supports green synthesis protocol benchmarking and in‑house preparation reference.
Ruiz 2013; conversion values are model‑substrate specific.
green chemistry heterogeneous catalysis flavone synthesis solvent‑free cyclodehydration

6-Chloroflavone Research & Industrial Applications


GABAA Benzodiazepine Site Binding Studies

Researchers investigating the benzodiazepine binding site of GABAA receptors should procure 6‑chloroflavone when a high‑affinity ligand with neutralizing modulator activity is required, as opposed to 6‑bromoflavone which acts as a positive allosteric modulator. The Ren et al. (2011) whole‑cell patch‑clamp data directly demonstrate that 6‑chloroflavone does not significantly potentiate or inhibit GABA‑evoked currents despite binding to the flumazenil‑sensitive high‑affinity benzodiazepine site [1]. This profile makes 6‑chloroflavone the appropriate tool compound for experiments designed to isolate binding effects from allosteric modulation effects.

Anticancer SAR Baseline Scaffold

Medicinal chemistry programs focused on optimizing flavone‑based anticancer agents should use 6‑chloroflavone as a moderate‑activity baseline scaffold. The Cárdenas et al. (2006) ranking demonstrates that 6‑chloroflavone sits in a defined moderate‑activity tier below 2′‑fluoro‑6‑chloroflavone and chrysin, providing a quantitative reference point for assessing whether additional substitutions (e.g., 2′‑halogenation, 3′‑substitution, or nitro group introduction) enhance or diminish antiproliferative potency [2]. This established rank order enables rational SAR progression rather than isolated compound evaluation.

Structure-Efficacy Studies of 6-Substituted Flavones

Academic laboratories studying quantitative structure‑efficacy relationships (QSER) at the GABAA receptor should procure 6‑chloroflavone as an essential member of the 6‑halogenated flavone series. The comparative data from Ren et al. (2011) establish that atomic width (Cl ~175 pm vs. F ~147 pm) and substituent volume (Br > Cl > F) at position 6 differentially influence binding affinity and modulator activity [3]. 6‑Chloroflavone provides the intermediate data point necessary to characterize the physicochemical determinants of efficacy across the 6‑haloflavone series.

Heterogeneous Catalytic Flavone Synthesis

Industrial and academic process chemists developing green synthetic routes to substituted flavones should procure 6‑chloroflavone as a reference standard for method validation and yield comparison. The Ruiz et al. (2013) solvent‑free catalytic protocol achieves 92% conversion to 6‑chloroflavone in 1 hour at 110 °C using recyclable mesoporous TiO2/H3PW12O40 catalyst [4], providing a benchmark efficiency metric against which alternative synthetic methodologies (Baker‑Venkataraman rearrangement, solution‑phase combinatorial approaches) can be evaluated.

Application
Selection Property
Validation Focus
GABAA benzodiazepine site binding studies
Neutral modulator profile (binding without allosteric modulation)
Functional efficacy review against reported electrophysiology data
Anticancer SAR baseline scaffold
Moderate‑tier antiproliferative reference for additive substitution evaluation
Relative potency ranking verification against published cell‑panel results
6‑Substituted flavone QSAR/QSPR studies
Intermediate atomic width and volume (Cl) for width‑vs‑volume correlation
QSAR parameter confirmation using binding affinity and modulation endpoints
Heterogeneous catalytic flavone synthesis
Solvent‑free cyclodehydration efficiency with recyclable solid catalyst
Conversion yield benchmarking against reported green chemistry protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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